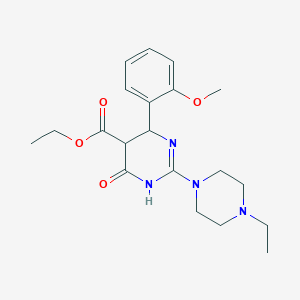![molecular formula C15H15ClN2O3S B4439891 N-(2-chlorophenyl)-4-methyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4439891.png)
N-(2-chlorophenyl)-4-methyl-3-[(methylsulfonyl)amino]benzamide
描述
Synthesis Analysis
The synthesis of N-(2-chlorophenyl)-4-methyl-3-[(methylsulfonyl)amino]benzamide and related compounds involves multiple steps including diazotization, Sandmeyer reaction, oxidation, esterification, chlorination, condensation, and methylation processes. These methods have been optimized for higher yield and suitability for industrial production, confirmed through various analytical techniques such as IR, MS, and NMR (Yang Jian-she, 2009).
Molecular Structure Analysis
Studies on similar compounds have shown that their structures are stabilized by extensive intramolecular hydrogen bonds. For instance, compounds with chlorophenyl groups exhibit specific conformations influenced by these hydrogen bonds, as demonstrated through crystallography (W. Siddiqui et al., 2008).
Chemical Reactions and Properties
N-(2-chlorophenyl)-4-methyl-3-[(methylsulfonyl)amino]benzamide undergoes various chemical reactions, including interactions with chlorosulfonic acid to produce sulfonyl chlorides. These chlorides can then react with nucleophiles to yield diverse derivatives, highlighting the compound's versatility in chemical synthesis (R. Cremlyn et al., 1989).
Physical Properties Analysis
The physical properties of related compounds, such as polyamides and poly(amide-imide)s derived from similar molecular structures, show high thermal stability and solubility in polar aprotic solvents, suggesting that N-(2-chlorophenyl)-4-methyl-3-[(methylsulfonyl)amino]benzamide may also exhibit similar characteristics (A. Saxena et al., 2003).
Chemical Properties Analysis
The chemical properties of N-(2-chlorophenyl)-4-methyl-3-[(methylsulfonyl)amino]benzamide and its derivatives can be inferred from their reactions and stability. For example, sulfonated derivatives demonstrate significant stability and reactivity, indicating the potential for varied chemical applications. The stability of these compounds towards oxidation and their behavior in various chemical environments have been explored, providing insights into their chemical properties (Jianhua Fang et al., 2002).
安全和危害
未来方向
The future directions for “N-(2-chlorophenyl)-4-methyl-3-[(methylsulfonyl)amino]benzamide” could involve further exploration of its potential therapeutic uses, given the wide range of biological activities exhibited by benzamide derivatives . Additionally, the development of more efficient synthesis methods could also be a focus of future research .
作用机制
Target of Action
The primary target of N-(2-chlorophenyl)-4-methyl-3-[(methylsulfonyl)amino]benzamide is Dipeptidyl peptidase 4 (DPP4) . DPP4 is an enzyme that plays a significant role in glucose metabolism. It is involved in the degradation of incretins such as GLP-1, which are hormones that stimulate a decrease in blood glucose levels.
Mode of Action
The compound interacts with its target, DPP4, by binding to it. This binding inhibits the activity of DPP4, preventing it from degrading incretins . As a result, the levels of incretins increase, leading to enhanced insulin secretion and decreased glucagon release. This ultimately results in a decrease in blood glucose levels.
Biochemical Pathways
The inhibition of DPP4 affects the incretin pathway. Incretins, such as GLP-1, are released by the intestines in response to food intake. They enhance insulin secretion from pancreatic beta cells. By inhibiting DPP4, the degradation of incretins is prevented, leading to an increase in their levels. This results in enhanced insulin secretion and decreased glucagon release, leading to a decrease in blood glucose levels .
Result of Action
The result of the action of N-(2-chlorophenyl)-4-methyl-3-[(methylsulfonyl)amino]benzamide is a decrease in blood glucose levels. By inhibiting DPP4 and increasing incretin levels, insulin secretion is enhanced and glucagon release is decreased. This leads to a decrease in blood glucose levels, which can be beneficial in the management of conditions such as diabetes .
属性
IUPAC Name |
N-(2-chlorophenyl)-3-(methanesulfonamido)-4-methylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O3S/c1-10-7-8-11(9-14(10)18-22(2,20)21)15(19)17-13-6-4-3-5-12(13)16/h3-9,18H,1-2H3,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDOJDFIPEULDHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2Cl)NS(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[5-({[2-(3-methoxyphenyl)ethyl]amino}sulfonyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B4439831.png)
![N-isopropyl-2-methyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4439833.png)
![N-(5-{[(3-chlorophenyl)amino]sulfonyl}-1,3-thiazol-2-yl)acetamide](/img/structure/B4439848.png)
![5-fluoro-2-methoxy-N-[3-(methylthio)phenyl]benzenesulfonamide](/img/structure/B4439858.png)


![3-bromo-N-(3,4-dihydro-1H-[1,4]oxazino[4,3-a]benzimidazol-8-yl)benzamide](/img/structure/B4439869.png)

![1-[3-(4-tert-butylphenyl)propanoyl]-4-methylpiperidine](/img/structure/B4439873.png)
![4-[(3-isopropyl-4-methoxyphenyl)sulfonyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B4439880.png)
![5-chloro-6-[(2,3-dimethyl-1-piperidinyl)sulfonyl]-3-methyl-1,3-benzoxazol-2(3H)-one](/img/structure/B4439887.png)
![methyl 5-hydroxy-2-methyl-5H-chromeno[4,3-b]pyridine-3-carboxylate](/img/structure/B4439903.png)
![N-{2-[(cyclohexylamino)carbonyl]phenyl}tetrahydro-2-furancarboxamide](/img/structure/B4439911.png)
